molecular formula C8H4N2S B1217376 1,3-Benzothiazole-2-carbonitrile CAS No. 2602-85-9

1,3-Benzothiazole-2-carbonitrile

Cat. No.: B1217376
CAS No.: 2602-85-9
M. Wt: 160.2 g/mol
InChI Key: UYHQUNLVWOAJQW-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C₈H₄N₂S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group undergoes nucleophilic attacks, facilitating the synthesis of functionalized derivatives:

  • Amide Formation : Reaction with primary or secondary amines in the presence of catalytic bases yields amidine derivatives. For example, treatment with ethylenediamine produces cyclic amidines .

  • Imidate Synthesis : Alcohols react with the nitrile group under acidic conditions to form imidate esters, which are intermediates for further functionalization .

  • Carboxylic Acid Derivatives : Hydrolysis with aqueous HCl or H₂SO₄ converts the nitrile to a carboxylic acid, which can be esterified with alcohols .

Acidic Hydrolysis and Decarboxylation

Under strongly acidic conditions (e.g., HCl or HBr), 1,3-benzothiazole-2-carbonitrile undergoes a hydrolysis-decarboxylation cascade:

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid.

  • Decarboxylation : Subsequent heating eliminates CO₂, generating a reactive intermediate amenable to arylation at the C2 position via CH-activation methods .

This pathway enables modular access to 2-arylbenzothiazoles, valuable in medicinal chemistry .

Cyclization Reactions

The compound participates in palladium-catalyzed cyclizations to form fused heterocycles:

  • Pd/Cu-Mediated Cyclization : Reaction with N-arylcyanothioformamides in the presence of Pd(OAc)₂ and CuI generates 2-cyanobenzothiazoles. This method is efficient for constructing benzothiazole cores in drug candidates .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key Applications
Nucleophilic SubstitutionAmines, alcohols, acidic/basic conditionsAmidines, imidates, carboxylic acidsSynthesis of bioactive molecules
Acidic HydrolysisHCl/HBr, heat2-ArylbenzothiazolesMedicinal chemistry scaffolds
Pd-Catalyzed CyclizationPd(OAc)₂, CuI, ligandsFused benzothiazole derivativesAnticancer agent development

Mechanistic Insights

  • Nucleophilic Attack : The nitrile’s electrophilic carbon is susceptible to nucleophiles like amines or alkoxides, forming tetrahedral intermediates that collapse to release NH₃ or H₂O .

  • Decarboxylation Pathway : Protonation of the carboxylic acid intermediate facilitates CO₂ loss, generating a benzothiazolyl radical that undergoes coupling reactions .

Industrial and Synthetic Relevance

The reactivity of this compound is exploited in:

  • Drug Discovery : Modular synthesis of kinase inhibitors and antiproliferative agents .

  • Material Science : Preparation of luminescent materials via functionalization at the C2 position .

This compound’s versatility underscores its importance in organic synthesis and pharmaceutical research.

Scientific Research Applications

Medicinal Chemistry

1,3-Benzothiazole-2-carbonitrile and its derivatives are known for their therapeutic potential. They exhibit a range of biological activities, making them valuable in drug discovery.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, Srivastava et al. (2019) reported that derivatives of benzothiazole showed significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. A study by Sadhasivam et al. (2015) found that certain benzothiazole derivatives exhibited potent inhibition of cyclooxygenase enzymes, indicating their potential as anti-inflammatory agents .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions to generate complex molecules.

Electrochemical Synthesis

Recent advancements in electrochemical methods have allowed for the efficient synthesis of this compound through oxidative cyanation techniques. Morikoshi et al. (2023) described a method using trimethylsilyl cyanide in an electrochemical setup, yielding moderate amounts of the target compound .

Palladium-Catalyzed Reactions

Another significant synthetic application involves palladium-catalyzed reactions for the cyclization of substrates containing cyanothioformamides to produce benzothiazole derivatives. This method highlights the compound's role in forming complex heterocycles .

Material Science

Beyond its pharmaceutical applications, this compound is also utilized in material science.

Dye and Pigment Production

The compound's unique structural properties allow it to be used in the synthesis of dyes and pigments, which are important in various industrial applications.

Photovoltaic Materials

Research has indicated that benzothiazole derivatives can enhance the performance of organic photovoltaic devices due to their electronic properties .

Data Tables

Here are some summarized findings on the applications of this compound:

Application AreaSpecific Use CasesReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibition of COX enzymes
Electrochemical SynthesisSynthesis via oxidative cyanation
Palladium-CatalyzedCyclization of cyanothioformamides
Material ScienceDyes and organic photovoltaic materials

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study conducted by Bele et al., several benzothiazole derivatives were synthesized and tested against common microbial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial activity compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Electrochemical Synthesis Optimization
Morikoshi et al.'s research focused on optimizing electrochemical conditions for synthesizing this compound using trimethylsilyl cyanide as a cyanide source. The study provided insights into reaction parameters that influence yield and selectivity, showcasing the compound's synthetic versatility .

Mechanism of Action

The mechanism of action of 1,3-benzothiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,3-Benzothiazole-2-carbonitrile can be compared with other similar compounds, such as:

    Benzothiazole: The parent compound, which lacks the carbonitrile group.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.

Uniqueness

This compound is unique due to its carbonitrile group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various applications in research and industry .

Biological Activity

1,3-Benzothiazole-2-carbonitrile is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Overview of this compound

This compound (C8H4N2S) is a heterocyclic compound characterized by a benzothiazole ring with a cyano group at the 2-position. The structural features of this compound contribute to its pharmacological potential, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of derivatives containing the benzothiazole moiety. For instance:

  • A study synthesized various benzothiazole derivatives, including this compound, and evaluated their activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundS. aureusE. coliP. aeruginosaC. tropicalis
GG4+++-+++++
GG5+--++
GG6---+
GG7---++
GG8----

The presence of electron-withdrawing groups in some derivatives enhanced their antibacterial activity significantly .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Research indicates that compounds derived from this structure can induce apoptosis in various cancer cell lines:

  • A series of synthesized benzothiazole derivatives were tested against multiple cancer cell lines, including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). Compounds exhibited IC50 values ranging from 3.04 to 10.20 μmol L1^{-1}, indicating potent cytotoxicity compared to doxorubicin .

Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines

CompoundIC50 (NCI-H460)IC50 (HepG2)IC50 (HCT-116)
5a3.61 μmol L1^{-1}3.14 μmol L1^{-1}4.20 μmol L1^{-1}
5d3.04 μmol L1^{-1}3.20 μmol L1^{-1}3.38 μmol L1^{-1}
DoxorubicinReferenceReferenceReference

The structure-activity relationship (SAR) studies revealed that modifications on the benzothiazole ring significantly influenced the anticancer activity, with specific substituents enhancing efficacy against tumor cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits antioxidant activity:

  • Compounds derived from this scaffold showed remarkable ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. For example, certain derivatives demonstrated inhibition percentages exceeding that of Trolox in assays measuring antioxidant capacity .

Table 3: Antioxidant Activity of Benzothiazole Derivatives

CompoundInhibition (%)
7a91.2
7d92.8
9d90.4
Trolox89.5

Case Studies

Several case studies highlight the significance of benzothiazole derivatives in drug development:

  • A study focused on the synthesis and evaluation of ortho-hydroxy-N-acylhydrazone benzothiazoles found that compound 18e exhibited an EC50 value for procaspase-3 activation at just 0.31 µM, indicating strong potential for anticancer applications .
  • Another investigation into the anti-tubercular properties of benzothiazoles revealed that specific derivatives demonstrated superior efficacy compared to standard treatments like isoniazid, suggesting their potential as novel therapeutic agents against tuberculosis .

Q & A

Q. Basic: What are the standard synthetic routes for 1,3-Benzothiazole-2-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted thioureas or through nucleophilic substitution. For example, 6-methoxy-1,3-benzothiazole-2-carbonitrile (CAS 943-03-3) is synthesized by cyclizing 2-cyano-6-methoxybenzothiazole using thiourea derivatives under reflux in ethanol, achieving yields of 65–75% . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., iodine or base) critically impact cyclization efficiency. Lower yields (<50%) are observed in non-polar solvents due to incomplete ring closure .

Q. Basic: What spectroscopic methods are recommended for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Confirm the presence of the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and thiazole ring (C-S-C absorption at 650–750 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., methoxy groups at δ ~3.9 ppm). ¹³C NMR identifies the nitrile carbon (~115 ppm) and thiazole carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 190 for 6-methoxy derivatives) and fragmentation patterns validate structural integrity .

Q. Basic: How should this compound be stored to prevent degradation?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis of the nitrile group. Avoid exposure to moisture, as hydrolysis can generate benzothiazole-2-carboxylic acid derivatives, which alter reactivity . Stability studies indicate a shelf life of 12–18 months under these conditions .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives like 6-amino-1,3-benzothiazole-2-carbonitrile?

Discrepancies in bioactivity (e.g., antimicrobial or antitumor results) may arise from impurity profiles or assay conditions. For example, 6-amino derivatives (CAS 19759-66-1) synthesized via Pd-catalyzed amination often retain trace palladium, which can interfere with bioassays . Mitigation strategies include:

  • Purification : Use preparative HPLC or recrystallization to achieve ≥98% purity.
  • Control experiments : Compare activity of purified samples with and without Pd scavengers (e.g., thiourea).
  • Standardized assays : Replicate studies under identical pH, temperature, and cell culture conditions .

Q. Advanced: What strategies optimize the synthesis of 6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 939-69-5) while minimizing side reactions?

The hydroxyl group at position 6 is prone to oxidation during synthesis. To suppress this:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during cyclization, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Low-temperature reactions : Perform nitrile introduction at 0–5°C to reduce oxidative dimerization.
  • Catalytic systems : Employ Cu(I) catalysts (e.g., CuCN) instead of harsh bases to improve regioselectivity .

Q. Advanced: How can researchers analyze and address degradation products in long-term stability studies?

Degradation pathways include hydrolysis (forming carboxylic acids) and photolytic cleavage. For stability testing:

  • Forced degradation : Expose samples to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
  • Analytical tools : Use LC-MS to identify degradation products (e.g., m/z 176 for hydrolyzed 6-hydroxy derivatives) .
  • Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) to formulations and use amber glass for light-sensitive samples .

Q. Advanced: What computational methods aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. Key parameters:

  • Frontier molecular orbitals : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks (e.g., nitrile carbon as an electrophilic center) .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding solvent selection for reactions .

Q. Basic: What safety precautions are essential when handling this compound derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (PEL: 5 mg/m³).
  • Spill management : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: How do substituent positions (e.g., 6-methoxy vs. 6-amino) influence the electronic properties of the benzothiazole core?

Electron-donating groups (e.g., -OCH₃, -NH₂) at position 6 increase ring electron density, enhancing nucleophilic aromatic substitution (NAS) at position 2. For example:

  • 6-methoxy derivatives : Activate the nitrile group for coupling reactions (e.g., Suzuki-Miyaura).
  • 6-amino derivatives : Facilitate hydrogen bonding in biological targets, improving binding affinity .

Q. Advanced: What methodologies validate the purity of this compound in complex matrices (e.g., biological samples)?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to resolve impurities.
  • ICP-MS : Detect residual metal catalysts (e.g., Pd < 10 ppm) .
  • NMR spiking : Add authentic standards to confirm peak assignments in mixtures .

Properties

IUPAC Name

1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHQUNLVWOAJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348576
Record name 1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2602-85-9
Record name 1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of potassium cyanide (1.50 g, 23.0 mmol) in dimethylsulfoxide (DMSO, 100 mL) was prepared in a 1-L 3-necked flask fitted with a reflux condenser, a heating mantle and an internal temperature probe. The 2-chlorobenzothiazole (2.6 g, 2.0 mL, 15.3 mmol) was added to the reaction flask via pipet and the reaction was heated at 80° C. (internal temperature). The reaction was monitored periodically by TLC (9:1 heptane-ethyl acetate). After 5 hours the reaction appeared to be about 50% complete. After 17 hours the reaction was judged complete by TLC analysis. The reaction mixture was allowed to cool to room temperature and was then extracted with ether (5×100 mL). The extracts were dried over sodium sulfate and concentrated to give a yellow-orange solid. The crude solid was purified on silica gel (100 g) using 9:1 heptane-ethyl acetate. Fractions containing product were pooled and concentrated to give 1.4 g (57%) of the desired product as a yellow-orange solid. The structure was confirmed by 1H NMR analysis in DMSO-d6.
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heptane ethyl acetate
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57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Benzothiazole-2-carboxamide 8 (0.61 mmol, 0.1 g) was dissolved in anhydrous pyridine (0.080 mol, 6.5 ml) and stirred under N2 at 0° C. The temperature of the reaction was dropped to 0° C. during dropwise addition of POCl3 (0.015 mol, 1.4 ml). The solution immediately changed from clear to a pale pink coloring with addition of POCl3. After 20 min, the acetone/ice bath was removed and the reaction was stirred at RT for 2 h further. The tan/brown-colored reaction was then transferred to a larger reaction flask containing 10 ml EtOAc at 0° C. The reaction was quenched by the dropwise addition of water. The organic product 10 was washed with water, extracted with EtOAc, and concentrated in vacuo to yield a light yellow/orange product. TLC analysis (3 Hexane: 2 EtOAc) and Agilent HPLC displayed 100% conversion to the desired product (single peak at 10.5 min). The compound was used in the subsequent step without purification (95% yield). ESI-MS: m/z calcd for C8H4N2S 161.01 (M+H)+, 160.86 found (100%). (see LC/MS spectra of FIG. 19A and NMR spectra of FIG. 19B).
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0.1 g
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10 mL
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95%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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